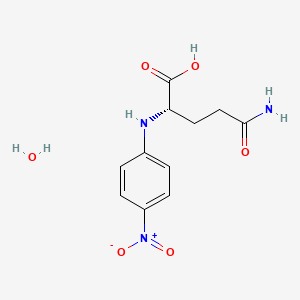

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitroanilino group, and a pentanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) typically involves multiple steps, starting with the preparation of the nitroaniline derivative This can be achieved through nitration of aniline, followed by reduction to obtain the desired nitroaniline compound

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired product’s quality and purity. The use of advanced techniques such as chromatography and crystallization can help achieve high yields and purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and nitro-substituted pentanoic acids. These derivatives can have different properties and applications depending on the specific functional groups introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions and processes.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to undergo specific reactions makes it a valuable tool for investigating enzyme activities and other biological processes.

Medicine

In medicine, L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) has potential applications as a drug precursor. Its derivatives can be used to develop new pharmaceuticals with specific therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties make it suitable for applications in the manufacturing of polymers, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical reactions, leading to the modulation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other nitroaniline derivatives and pentanoic acid derivatives. These compounds share some structural similarities but differ in their specific functional groups and properties.

Uniqueness

The uniqueness of L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI) lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure makes it a versatile compound for various scientific and industrial uses.

Biologische Aktivität

L-Glutamine, N-(4-nitrophenyl)-, monohydrate (9CI), also known as N-(4-Nitrophenyl)-L-glutamine, is a derivative of the amino acid glutamine that has garnered attention for its biological activities. This compound plays a significant role in various physiological processes and has implications in clinical nutrition and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₅

- Molecular Weight : 267.238 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 185-188 °C

- Boiling Point : 590.6 ± 50.0 °C at 760 mmHg

- Flash Point : 311.0 ± 30.1 °C

L-Glutamine is crucial for several metabolic pathways:

- Immune Function : Glutamine is essential for lymphocyte proliferation and cytokine production, supporting immune response during stress or illness . It enhances macrophage activity and neutrophil function, which are vital for pathogen clearance.

- Protein Synthesis : The compound stimulates protein synthesis while reducing proteolysis in enterocytes. This effect is mediated through the activation of signaling pathways such as ERK and JNK, which promote cell growth and repair .

- Antioxidant Properties : Glutamine exhibits cytoprotective effects by modulating oxidative stress responses. It can enhance the expression of heat shock proteins (HSP) that protect cells from damage during stress conditions .

- Metabolic Regulation : Glutamine serves as a substrate for various metabolic processes, including gluconeogenesis and the synthesis of nucleotides and other amino acids . Its availability is tightly regulated by organs such as the gut, liver, and muscles.

Biological Activity

The biological activity of L-Glutamine, N-(4-nitrophenyl)-, monohydrate can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Immune Modulation | Enhances lymphocyte proliferation and cytokine production |

| Muscle Recovery | Reduces exercise-induced muscle damage and promotes recovery |

| Antioxidant Effects | Protects against oxidative stress by enhancing HSP expression |

| Metabolic Support | Serves as a key substrate in metabolic pathways |

Case Studies

- Clinical Nutrition : A study highlighted the role of glutamine supplementation in critically ill patients, showing improved outcomes related to immune function and reduced infection rates .

- Exercise Physiology : Research demonstrated that athletes supplementing with glutamine experienced less muscle soreness and quicker recovery times post-exercise due to its role in protein metabolism and immune support .

- Cancer Therapy : Investigations into glutamine's role in cancer treatment revealed that it may enhance the efficacy of certain chemotherapeutic agents by supporting the metabolic needs of rapidly dividing tumor cells while protecting normal cells from toxicity .

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUJXIXXPNQEJX-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.